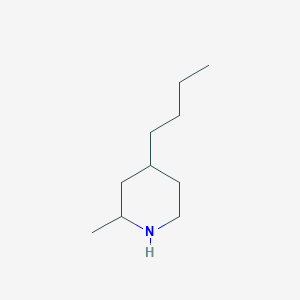

4-Butyl-2-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-butyl-2-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-4-5-10-6-7-11-9(2)8-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

BVSKTUWAQHRJOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCNC(C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-Butyl-2-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of a pyridine precursor, 4-butyl-2-methylpyridine, followed by its catalytic hydrogenation to the target piperidine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

I. Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Suzuki-Miyaura Cross-Coupling - Synthesis of the intermediate, 4-butyl-2-methylpyridine, via a palladium-catalyzed cross-coupling reaction between a suitable 4-halo-2-methylpyridine and a butyl-organoboron reagent. This method offers high regioselectivity and functional group tolerance.

-

Step 2: Catalytic Hydrogenation - Reduction of the pyridine ring of 4-butyl-2-methylpyridine to the corresponding piperidine using a heterogeneous catalyst under a hydrogen atmosphere. This is a well-established and efficient method for the saturation of aromatic nitrogen heterocycles.

II. Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. The data for the Suzuki-Miyaura coupling is adapted from a representative procedure for the synthesis of 2-arylpyridines, and the data for the catalytic hydrogenation is based on established protocols for the reduction of substituted pyridines.

| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Catalytic Hydrogenation |

| Starting Material | 2-Chloro-4-methylpyridine | 4-Butyl-2-methylpyridine |

| Reagents | n-Butylboronic acid, Pd(dppf)Cl₂, Na₃PO₄ | PtO₂, H₂ gas |

| Solvent | Dioxane | Glacial Acetic Acid |

| Temperature | 80-100 °C | Room Temperature |

| Reaction Time | 12-24 hours | 4-10 hours |

| Pressure | N/A | 50-70 bar |

| Yield (approximate) | 70-85% | >90% |

| Purity | >95% (after chromatography) | >98% (after workup) |

III. Experimental Protocols

Step 1: Synthesis of 4-Butyl-2-methylpyridine via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of halo-pyridines with alkylboronic acids.

Materials:

-

2-Chloro-4-methylpyridine

-

n-Butylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Phosphate (Na₃PO₄)

-

Dioxane, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-methylpyridine (1.0 eq), n-butylboronic acid (1.2 eq), and sodium phosphate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Add anhydrous dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-butyl-2-methylpyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a general and effective method for the hydrogenation of substituted pyridines.[1]

Materials:

-

4-Butyl-2-methylpyridine

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial Acetic Acid

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-butyl-2-methylpyridine (1.0 g) in glacial acetic acid (5 mL).

-

Add a catalytic amount of PtO₂ (5 mol %).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 4-10 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen gas from the reaction vessel.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by distillation under reduced pressure may be performed if necessary.

IV. Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

Technical Guide: 4-Butyl-2-methylpiperidine and its Structural Isomer 1-Butyl-4-methylpiperidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, structure, and synthesis of 4-Butyl-2-methylpiperidine. Due to the limited availability of specific experimental data for this compound, this document also provides a comprehensive overview of its structural isomer, 1-Butyl-4-methylpiperidine , for which more data is publicly accessible. This comparative approach aims to provide a valuable resource for researchers working with substituted piperidine scaffolds.

Chemical Identification and Structure

A thorough search for the specific isomer This compound did not yield a registered CAS number or significant experimental data. This suggests that this particular isomer may not be a common or commercially available compound.

In contrast, its structural isomer, 1-Butyl-4-methylpiperidine , is a well-documented chemical entity.

Table 1: Chemical Identification of 1-Butyl-4-methylpiperidine

| Identifier | Value |

| Chemical Name | 1-Butyl-4-methylpiperidine |

| CAS Number | 103199-83-3[1] |

| Molecular Formula | C10H21N[1] |

| IUPAC Name | 1-butyl-4-methylpiperidine[1] |

Chemical Structure of 1-Butyl-4-methylpiperidine:

Physicochemical Properties

Quantitative data for 1-Butyl-4-methylpiperidine is summarized below. No experimental data was found for this compound.

Table 2: Physicochemical Properties of 1-Butyl-4-methylpiperidine

| Property | Value | Source |

| Molecular Weight | 155.28 g/mol | PubChem[1] |

| Computed XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 155.167400 g/mol | PubChem[1] |

| Monoisotopic Mass | 155.167400 g/mol | PubChem[1] |

| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols: Synthesis

General Protocol for N-Alkylation of 4-Methylpiperidine:

Objective: To synthesize 1-Butyl-4-methylpiperidine via nucleophilic substitution.

Materials:

-

4-Methylpiperidine

-

1-Bromobutane (or other suitable butylating agent)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with 4-methylpiperidine and acetonitrile, add potassium carbonate.

-

To this stirred suspension, add 1-bromobutane dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-Butyl-4-methylpiperidine by column chromatography or distillation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted piperidine like 1-Butyl-4-methylpiperidine.

Caption: A logical workflow for the synthesis and subsequent characterization of 1-Butyl-4-methylpiperidine.

Role in Drug Development: A Conceptual Pathway

Piperidine derivatives are crucial scaffolds in medicinal chemistry. While specific signaling pathway interactions for 1-Butyl-4-methylpiperidine are not documented, the following diagram illustrates the conceptual role of such compounds in the drug discovery process.

Caption: The conceptual pathway from a basic piperidine scaffold to a preclinical drug candidate.

References

Spectroscopic Profile of 1-Butyl-4-methylpiperidine: A Technical Overview

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-butyl-4-methylpiperidine. The information is presented in a structured format to facilitate easy interpretation and comparison. Detailed experimental protocols and a visual workflow of the spectroscopic analysis process are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-butyl-4-methylpiperidine.

Table 1: ¹H NMR Spectroscopic Data for 1-Butyl-4-methylpiperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for 1-Butyl-4-methylpiperidine

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopic Data for 1-Butyl-4-methylpiperidine

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | Data not available |

Table 4: Mass Spectrometry Data for 1-Butyl-4-methylpiperidine

| m/z | Ion | Predicted Collision Cross Section (CCS) (Ų) |

| 156.17468 | [M+H]⁺ | 138.3 |

| 178.15662 | [M+Na]⁺ | 143.1 |

| 154.16012 | [M-H]⁻ | 139.5 |

| 173.20122 | [M+NH₄]⁺ | 158.2 |

| 194.13056 | [M+K]⁺ | 141.8 |

| 138.16466 | [M+H-H₂O]⁺ | 131.9 |

| 200.16560 | [M+HCOO]⁻ | 156.9 |

| 214.18125 | [M+CH₃COO]⁻ | 179.3 |

| 176.14207 | [M+Na-2H]⁻ | 142.3 |

| 155.16685 | [M]⁺ | 135.2 |

| 155.16795 | [M]⁻ | 135.2 |

Note: The predicted Collision Cross Section (CCS) values are calculated using CCSbase.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, based on common practices for analyzing piperidine derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for similar compounds are typically recorded on a 400 MHz spectrometer for ¹H NMR and 100 MHz for ¹³C NMR.[2] The sample is usually dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum for 1-butyl-4-methylpiperidine was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample (without solvent).[3] The data is typically collected over a range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Mass spectrometry data is generally acquired using a gas chromatography-mass spectrometry (GC-MS) system. The predicted collision cross-section values for various adducts of 1-butyl-4-methylpiperidine have been calculated.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Stereoisomers of 4-Butyl-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-Butyl-2-methylpiperidine, a substituted piperidine with potential applications in medicinal chemistry. Due to the presence of two chiral centers at the C2 and C4 positions, this compound exists as a set of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). This document will delve into the synthesis, separation, and potential pharmacological significance of these isomers, with a focus on their distinct three-dimensional arrangements which can lead to different biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for analogous 2,4-disubstituted piperidines to provide representative protocols and data.

Introduction to Piperidine Stereoisomers

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The introduction of multiple substituents on the piperidine ring gives rise to stereoisomerism, which can have profound effects on the pharmacological and toxicological profiles of a compound. In the case of this compound, the cis and trans diastereomers, each existing as a pair of enantiomers, are expected to exhibit distinct pharmacological properties due to their different spatial orientations, which dictate their interactions with biological targets. The cis isomer has both the butyl and methyl groups on the same side of the piperidine ring's plane, while the trans isomer has them on opposite sides.

Stereochemistry and Conformational Analysis

The stereoisomers of this compound arise from the two stereocenters at positions 2 and 4. This results in two pairs of enantiomers, which are diastereomers of each other (cis and trans).

-

cis-isomers: (2R,4S)-4-Butyl-2-methylpiperidine and (2S,4R)-4-Butyl-2-methylpiperidine

-

trans-isomers: (2R,4R)-4-Butyl-2-methylpiperidine and (2S,4S)-4-Butyl-2-methylpiperidine

The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative stability of the cis and trans isomers, and their respective chair conformations (with substituents in axial or equatorial positions), is influenced by the steric bulk of the butyl and methyl groups. Generally, substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions.

A conformational analysis of related N-trifluoroacetyl-2-methoxy-4-methyl piperidine has shown that the trans isomers exist in chair conformations.[1] For this compound, the trans isomer with both bulky groups in equatorial positions would be expected to be the most stable.

Synthesis of Stereoisomers

The stereoselective synthesis of 2,4-disubstituted piperidines is a key challenge in organic chemistry. Several strategies can be employed to control the diastereoselectivity of the reaction. A common approach involves the catalytic hydrogenation of a substituted pyridine precursor. The choice of catalyst and reaction conditions can influence the cis/trans ratio of the resulting piperidine.

General Experimental Protocol for Synthesis (Hypothetical)

Reaction Scheme:

2-methyl-4-butylpyridine -> cis/trans-4-Butyl-2-methylpiperidine

Materials:

-

2-methyl-4-butylpyridine (1.0 eq)

-

Platinum(IV) oxide (PtO2, 0.1 eq)

-

Ethanol (solvent)

-

Hydrogen gas (H2)

-

5 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

A solution of 2-methyl-4-butylpyridine in ethanol is placed in a high-pressure hydrogenation vessel.

-

Platinum(IV) oxide is added to the solution.

-

The vessel is sealed and flushed with hydrogen gas, and then pressurized to 50 psi.

-

The mixture is stirred at room temperature for 24 hours.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield a crude mixture of cis- and trans-4-Butyl-2-methylpiperidine.

-

The crude product is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the free base.

Separation of Stereoisomers

The separation of the cis and trans diastereomers can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[2] The separation of the enantiomers requires a chiral stationary phase or derivatization with a chiral auxiliary followed by separation of the resulting diastereomers.[3]

General Experimental Protocol for HPLC Separation (Hypothetical)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Silica gel column (for diastereomer separation)

-

Chiral column (e.g., cellulose-based) for enantiomer separation

Conditions for Diastereomer Separation:

-

Mobile Phase: A mixture of hexane and isopropanol.

-

Detection: UV at 210 nm.

Procedure:

-

The mixture of cis and trans isomers is dissolved in the mobile phase.

-

The solution is injected onto the silica gel column.

-

The diastereomers are eluted with the mobile phase, and the fractions corresponding to each isomer are collected.

-

The identity and purity of the separated isomers are confirmed by NMR spectroscopy.

Spectroscopic Characterization

| Data Type | cis-4-Butyl-2-methylpiperidine (Predicted) | trans-4-Butyl-2-methylpiperidine (Predicted) |

| ¹H NMR (ppm) | Characteristic shifts for methyl and butyl protons, with distinct coupling constants for axial and equatorial protons on the piperidine ring. | Different chemical shifts and coupling constants for the ring protons compared to the cis isomer, reflecting the different stereochemistry. |

| ¹³C NMR (ppm) | Unique signals for each carbon atom, with the chemical shifts of the ring carbons being sensitive to the cis stereochemistry. | The chemical shifts of the ring carbons will differ from the cis isomer, particularly for C2, C4, and the adjacent carbons. |

| Mass Spec (m/z) | Expected molecular ion peak [M]+ and characteristic fragmentation pattern. | Identical molecular ion peak [M]+ as the cis isomer, but potentially different relative abundances of fragment ions. |

Pharmacological Activity

Substituted piperidines are known to exhibit a wide range of pharmacological activities, acting on the central nervous system and other biological targets.[4][5][6] The stereochemistry of these compounds is often critical for their biological activity. For instance, in a study of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be more potent and selective for the dopamine transporter than the trans-isomer.[7]

Potential Pharmacological Targets

Based on the activities of other dialkylpiperidines, the stereoisomers of this compound could potentially interact with:

-

Ion Channels: Modulation of sodium, potassium, or calcium channels.

-

Receptors: Agonistic or antagonistic activity at neurotransmitter receptors such as dopamine, serotonin, or muscarinic receptors.

-

Enzymes: Inhibition of enzymes like acetylcholinesterase.

The specific activity and potency of each stereoisomer would need to be determined through in vitro and in vivo pharmacological assays.

Visualization of Stereoisomers

The relationship between the different stereoisomers of this compound can be visualized as a logical flow.

Caption: Stereoisomeric relationship of this compound.

Conclusion

The stereoisomers of this compound represent a compelling area for further investigation in the field of medicinal chemistry. This technical guide has outlined the fundamental principles of their stereochemistry, potential synthetic and separation strategies based on analogous compounds, and their prospective pharmacological relevance. The distinct three-dimensional structures of the cis and trans isomers, and their respective enantiomers, are anticipated to lead to differential biological activities. Future research should focus on the development of specific stereoselective synthetic routes and the comprehensive pharmacological evaluation of each individual stereoisomer to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijnrd.org [ijnrd.org]

- 7. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Synthesis of 4-Butyl-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules and natural products[1]. The specific substitution pattern of a piperidine ring can significantly influence its pharmacological properties. This document outlines a detailed synthetic pathway for 4-Butyl-2-methylpiperidine, a compound for which there is no readily identifiable commercial source. The presented methodology is designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with the protection of commercially available 2-methyl-4-piperidone. The key steps are:

-

N-protection of 2-methyl-4-piperidone.

-

Grignard reaction with butylmagnesium bromide to introduce the butyl group at the C4 position.

-

Deoxygenation of the resulting tertiary alcohol.

-

Deprotection of the piperidine nitrogen to yield the final product.

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (N-Boc-2-methyl-4-piperidone)

This procedure is adapted from the standard N-Boc protection of piperidones.

-

Materials: 2-methyl-4-piperidone hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 2-methyl-4-piperidone hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.5 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-Butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate

This protocol is based on the Grignard addition to N-Boc-4-piperidone[2].

-

Materials: tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, Butylmagnesium bromide (in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

Dissolve tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add butylmagnesium bromide (1.3 equivalents) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, slowly warm the reaction mixture to 0 °C and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude tert-butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate can be used in the next step without further purification.

-

Figure 2: Mechanism of the Grignard reaction.

Step 3: Deoxygenation of tert-Butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate

The Barton-McCombie deoxygenation is a reliable method for removing the tertiary hydroxyl group[3][4][5][6][7].

-

Materials: tert-Butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate, Phenyl chlorothionocarbonate, 4-Dimethylaminopyridine (DMAP), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.

-

Procedure:

-

Formation of the thiocarbonyl derivative: To a solution of the alcohol from Step 2 (1 equivalent) and DMAP (1.2 equivalents) in anhydrous dichloromethane, add phenyl chlorothionocarbonate (1.1 equivalents) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting thionocarbonate.

-

Radical deoxygenation: Dissolve the purified thionocarbonate (1 equivalent) in toluene. Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl this compound-1-carboxylate.

-

Figure 3: Barton-McCombie deoxygenation workflow.

Step 4: Deprotection of tert-Butyl this compound-1-carboxylate

The final step is the removal of the N-Boc protecting group under acidic conditions[8][9].

-

Materials: tert-Butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc protected piperidine from Step 3 (1 equivalent) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10 equivalents) or a solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by distillation.

-

Quantitative Data

The following table summarizes the expected and known physical properties of relevant compounds. Data for the target compound is predicted based on structurally similar molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Reference |

| 2-Methylpiperidine | C₆H₁₃N | 99.17 | Liquid | 118-119 | [10] |

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | Solid | 292.3±33.0 | [11] |

| 1-Butyl-4-methylpiperidine | C₁₀H₂₁N | 155.28 | Liquid | - | [12] |

| This compound | C₁₀H₂₁N | 155.28 | Liquid (Predicted) | - | - |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the methyl group, and multiplets for the methylene groups), the methyl group on the piperidine ring (a doublet), and the protons on the piperidine ring. The ¹H NMR spectrum of 4-methylpiperidine shows a doublet for the methyl group at approximately 0.91 ppm[13].

-

¹³C NMR will confirm the presence of all ten carbon atoms in the molecule. The ¹³C NMR spectrum of 4-butylamino-2,2,6,6-tetramethylpiperidine can provide a reference for the chemical shifts of a butyl group attached to a piperidine ring[14].

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.28 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show C-H stretching and bending vibrations. The absence of a carbonyl (C=O) peak from the piperidone intermediate and a hydroxyl (O-H) peak from the alcohol intermediate would indicate the successful completion of the respective reactions.

Conclusion

While this compound is not commercially available, this guide provides a robust and feasible synthetic route for its preparation in a laboratory setting. The described protocols utilize well-established and reliable chemical transformations, offering researchers a clear pathway to access this and structurally related substituted piperidines for further investigation in drug discovery and development programs. Careful execution of the experimental procedures and thorough characterization of intermediates and the final product are crucial for a successful synthesis.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Barton-McCombie Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 11. N-BOC-4-Hydroxypiperidine - Safety Data Sheet [chemicalbook.com]

- 12. 1-Butyl-4-methylpiperidine | C10H21N | CID 4104802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butyl-2-methylpiperidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-2-methylpiperidine is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and biologically active compounds due to its ability to interact with various biological targets. Understanding the physical and chemical properties of substituted piperidines like this compound is crucial for drug design, synthesis, and formulation development. This document provides a detailed overview of its anticipated properties based on available data for analogous compounds.

Physical Properties

Precise experimental values for the physical properties of this compound are not extensively documented. However, we can infer its likely characteristics by examining closely related compounds. For comparison, data for 1-Butyl-4-methylpiperidine and 4-Methylpiperidine are provided below.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-Butyl-4-methylpiperidine[1] | 4-Methylpiperidine[2] |

| Molecular Formula | C10H21N | C10H21N | C6H13N |

| Molecular Weight | 155.28 g/mol | 155.28 g/mol | 99.17 g/mol |

| Appearance | Likely a clear to slightly yellow liquid | - | Clear slightly yellow liquid[2] |

| Boiling Point | Estimated to be in the range of 180-200 °C | No experimental data available | 124 °C |

| Density | Estimated to be around 0.84-0.86 g/mL | No experimental data available | 0.838 g/mL at 25 °C |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | No experimental data available | - |

| Refractive Index | - | - | n20/D 1.446 |

Chemical Properties and Reactivity

This compound is a secondary amine, which dictates its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic.

-

Basicity: Like other alkylamines, this compound is expected to be a weak base and will react with acids to form the corresponding ammonium salts. The pKa of the conjugate acid is likely to be in the range of 10-11, typical for secondary amines.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It can participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium salts.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reaction with Carbonyls: Reaction with aldehydes and ketones to form enamines.

-

-

Oxidation: Secondary amines can be oxidized by reagents such as hydrogen peroxide or potassium permanganate to form hydroxylamines or nitroxides.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of liquid amines are well-established. The following are generalized procedures that can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample (about 0.5 mL) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Pycnometer (or a graduated cylinder and an electronic balance for a less precise measurement)

-

Electronic balance

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) to allow for thermal equilibration.

-

The pycnometer is removed from the water bath, dried, and its mass is accurately measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of the sample is calculated using the formula: Density = Mass / Volume.

Synthesis Pathway

A common method for the synthesis of N-alkylated piperidines is through the reductive amination of a suitable ketone with an amine. A plausible synthetic route to this compound could involve the reaction of 4-butyl-2-methylpyridine with a reducing agent. A more general synthesis for a substituted piperidine is outlined below.

Caption: General synthesis of a substituted piperidine via reduction of a pyridine.

Spectroscopic Data

While specific spectra for this compound are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A broad singlet for the N-H proton. - A doublet for the methyl group at the 2-position. - Multiplets for the protons on the piperidine ring and the butyl chain. |

| ¹³C NMR | - A signal for the methyl carbon. - Signals for the four carbons of the butyl group. - Signals for the five carbons of the piperidine ring. |

| IR Spectroscopy | - A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. - N-H bending vibration around 1590-1650 cm⁻¹. |

Biological Activity and Applications

The biological activities of many piperidine derivatives are of significant interest to the pharmaceutical industry. Substituted piperidines are known to act as, for example, antimicrobial agents or to have effects on the central nervous system.[3] The specific biological profile of this compound would require experimental investigation. Its structural similarity to other biologically active piperidines suggests it could be a candidate for screening in various drug discovery programs.

Safety and Handling

Based on the GHS information for the isomeric 1-Butyl-4-methylpiperidine , this compound should be handled with care.[1]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[1] May also cause respiratory irritation.[1]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of this compound. While specific experimental data is limited, a reliable profile can be inferred from the properties of structurally related compounds and general principles of organic chemistry. The information presented here serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental validation of these properties is recommended for any practical application.

References

The Biological Activity of 4-Butyl-2-methylpiperidine: An Unexplored Territory in Drug Discovery

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 4-Butyl-2-methylpiperidine. Despite the prevalence of the piperidine scaffold in a wide array of biologically active compounds and approved pharmaceuticals, this specific derivative remains largely uncharacterized.

At present, there is no available data on the mechanism of action, potential therapeutic effects, or toxicological profile of this compound. Scientific inquiry into this molecule appears to be a nascent field, with no published studies detailing its interactions with biological systems.

While information exists for structurally related compounds, such as various substituted piperidines, these analogs possess different functional groups and substitution patterns that significantly alter their physicochemical and pharmacological properties. Therefore, extrapolating biological activity from these related molecules to this compound would be highly speculative and scientifically unsound. For instance, studies on piperidine derivatives with antimicrobial or antifungal properties have been reported, but these compounds are structurally distinct and do not provide a reliable basis for predicting the activity of this compound.[1][2][3][4]

Similarly, chemical databases provide information on isomers like 1-Butyl-4-methylpiperidine, where the butyl group is attached to the piperidine nitrogen.[5] This positional difference fundamentally changes the molecule's structure and likely its biological targets and activity. Information is also available for precursors and simpler analogs like 4-methylpiperidine and various amino-substituted methylpiperidines.[6][7][8] However, this information pertains to their specific chemical properties and hazards and does not shed light on the biological potential of the title compound.

The absence of experimental data means that no quantitative metrics of efficacy or potency, such as IC50 or EC50 values, can be reported. Furthermore, no established experimental protocols for assessing the biological activity of this compound have been described in the literature. Consequently, it is not possible to detail any signaling pathways or experimental workflows related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Butyl-4-methylpiperidine | C10H21N | CID 4104802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-Boc-2-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Butyl-2-methylpiperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-butyl-2-methylpiperidine derivatives and their analogs, with a particular focus on their synthesis, pharmacological properties, and associated experimental protocols. This class of compounds has garnered significant interest in medicinal chemistry, most notably for its members that act as allosteric modulators of G protein-coupled receptors (GPCRs), offering potential therapeutic applications in a range of neurological and physiological disorders.

Core Chemical Structure and Synthesis

The foundational scaffold of the compounds discussed herein is this compound. The synthesis of this core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the catalytic hydrogenation of a substituted pyridine precursor, namely 4-butyl-2-methylpyridine.

A plausible synthetic workflow for obtaining this compound is outlined below. This multi-step process begins with readily available starting materials and employs standard organic chemistry transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Butyl-2-methylpyridine

-

To a solution of 2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add a solution of butyllithium (1.1 eq) in hexanes, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add butyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-butyl-2-methylpyridine.

Step 2: Catalytic Hydrogenation to this compound

-

Dissolve 4-butyl-2-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or conversion to a salt (e.g., hydrochloride) followed by recrystallization to yield the desired product as a mixture of cis and trans isomers.

Pharmacology and Mechanism of Action

A prominent derivative of the 4-butylpiperidine core, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been extensively studied as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This can lead to a more subtype-selective pharmacological profile, which is highly desirable in drug development.

Signaling Pathways of M1 Muscarinic Receptor Allosteric Agonists

AC-42 and its analogs have been shown to activate specific downstream signaling pathways upon binding to the M1 receptor. Notably, these allosteric agonists can stabilize receptor conformations that lead to the activation of Gαq/11- and Gαs-dependent signaling cascades. This results in the stimulation of phospholipase C (leading to inositol phosphate accumulation and calcium mobilization) and adenylyl cyclase (leading to cAMP accumulation), respectively.

A key feature of these allosteric agonists is their potential for biased signaling. For instance, AC-42 does not appear to promote the coupling of the M1 receptor to Gαi1/2 proteins, a pathway that can be activated by some orthosteric agonists. This differential activation of signaling pathways may translate to a more refined therapeutic effect with a reduced side-effect profile.

Caption: M1 receptor signaling by allosteric vs. orthosteric agonists.

Quantitative Data and Structure-Activity Relationships

| Compound | Target | Assay Type | pEC50 / pKi | Reference |

| AC-42 | M1 mAChR | Functional (Ca2+ mobilization) | ~6.5 | [1] |

| AC-42 | M2 mAChR | Functional (Ca2+ mobilization) | Inactive | [1] |

| AC-42 | M3 mAChR | Functional (Ca2+ mobilization) | Inactive | [1] |

| AC-42 | M4 mAChR | Functional (Ca2+ mobilization) | Inactive | [1] |

| AC-42 | M5 mAChR | Functional (Ca2+ mobilization) | Inactive | [1] |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency.

The SAR for this class of compounds is complex. Key modifications to the 4-butylpiperidine core, the linker, and the aromatic moiety can significantly impact potency, selectivity, and the nature of the allosteric modulation (e.g., agonist, positive allosteric modulator, or negative allosteric modulator).

Key Experimental Protocols

Radioligand Binding Assay for M1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the M1 muscarinic receptor.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) near its Kd value.

-

Varying concentrations of the unlabeled test compound.

-

For determination of non-specific binding, add a high concentration of a known M1 antagonist (e.g., atropine).

-

Bring the final volume to 250 µL with assay buffer.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The ability of its derivatives to act as allosteric modulators of important drug targets like the M1 muscarinic receptor highlights the potential of this chemical class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. This guide provides a foundational understanding of the synthesis, pharmacology, and experimental evaluation of this compound derivatives, intended to aid researchers in this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Butyl-2-methylpiperidine as a Chemical Intermediate

Introduction

4-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications as a versatile chemical intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. The piperidine scaffold is a common structural motif found in numerous pharmaceuticals and biologically active compounds. The presence of a butyl group at the 4-position and a methyl group at the 2-position provides steric and electronic properties that can be exploited for the synthesis of novel compounds with specific biological activities or material properties.

These application notes provide an overview of the potential uses of this compound as a chemical intermediate, along with detailed experimental protocols for its derivatization.

Disclaimer: The following protocols are based on general chemical principles and analogies to similar piperidine derivatives due to a lack of specific literature for this compound. These should be considered as starting points for experimental design and may require optimization.

I. Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from commercially available 2-methyl-4-piperidone.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from 2-methyl-4-piperidone via a Wittig reaction followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Butylidene-2-methylpiperidine

-

To a stirred suspension of butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C.

-

Allow the resulting deep red solution to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-methyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-butylidene-2-methylpiperidine.

Step 2: Synthesis of this compound

-

To a solution of 4-butylidene-2-methylpiperidine (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.05 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

II. Applications as a Chemical Intermediate

This compound can serve as a key building block for the synthesis of more complex molecules through reactions involving the secondary amine of the piperidine ring.

1. N-Alkylation

The nitrogen atom of this compound can be readily alkylated to introduce various functional groups.

Diagram: N-Alkylation of this compound

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation with Benzyl Bromide

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-butyl-2-methylpiperidine.

2. N-Acylation

The secondary amine can be acylated to form amides, which are important functional groups in many pharmaceutical compounds.

Diagram: N-Acylation of this compound

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation with Benzoyl Chloride

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford N-benzoyl-4-butyl-2-methylpiperidine.

3. Reductive Amination

This compound can be used in reductive amination reactions with aldehydes or ketones to form more complex tertiary amines.

Diagram: Reductive Amination using this compound

Caption: Workflow for the reductive amination of an aldehyde or ketone with this compound.

Experimental Protocol: Reductive Amination with Benzaldehyde

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-4-butyl-2-methylpiperidine.

III. Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the reactions described above. Actual yields may vary depending on experimental conditions and optimization.

| Reaction | Reactant 1 | Reactant 2 | Product | Proposed Yield (%) |

| N-Alkylation | This compound | Benzyl bromide | N-benzyl-4-butyl-2-methylpiperidine | 85-95 |

| N-Acylation | This compound | Benzoyl chloride | N-benzoyl-4-butyl-2-methylpiperidine | 90-98 |

| Reductive Amination | This compound | Benzaldehyde | N-benzyl-4-butyl-2-methylpiperidine | 80-90 |

IV. Conclusion

This compound is a promising chemical intermediate for the synthesis of a wide range of N-substituted piperidine derivatives. The protocols outlined in these application notes provide a foundation for researchers and scientists to explore the utility of this compound in drug discovery and materials science. The versatility of the piperidine scaffold, combined with the specific substitution pattern of this molecule, offers opportunities for the development of novel compounds with tailored properties. Further research and optimization of these reactions are encouraged to fully realize the potential of this compound as a valuable building block in organic synthesis.

Application Notes and Protocols: 4-Butyl-2-methylpiperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of the 4-Butyl-2-methylpiperidine scaffold in medicinal chemistry, with a focus on its role as a key structural motif in the development of selective receptor modulators. The protocols provided are based on established methodologies for the synthesis and pharmacological characterization of piperidine-based compounds.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a variety of biological macromolecules. The introduction of alkyl substituents, such as a butyl group at the 4-position and a methyl group at the 2-position, can significantly influence the physicochemical properties and pharmacological activity of the resulting molecule. These substitutions can enhance lipophilicity, modulate pKa, and provide specific steric interactions within a receptor binding pocket, leading to improved potency, selectivity, and pharmacokinetic profiles.[2]

While direct and extensive research on this compound as a standalone therapeutic agent is limited in publicly available literature, its core structure is represented in more complex molecules that have been investigated for their therapeutic potential. A notable example is the exploration of 4-alkylpiperidine derivatives in the context of G-protein coupled receptor (GPCR) modulation.

Case Study: A 4-Butylpiperidine Derivative as a Muscarinic M1 Receptor Agonist

A key example illustrating the potential of the 4-butylpiperidine moiety is the compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) . This molecule, which contains a 4-butylpiperidine core, has been identified as a selective allosteric agonist of the muscarinic M1 (M1) receptor.[3] Allosteric modulators offer a promising therapeutic approach by binding to a site on the receptor that is distinct from the endogenous ligand binding site, allowing for a more nuanced modulation of receptor activity. The investigation of AC-42 provides valuable insights into how the 4-butylpiperidine scaffold can be incorporated into molecules designed to target specific receptors.

Quantitative Pharmacological Data of AC-42

The following table summarizes the pharmacological data for AC-42, demonstrating its activity as a muscarinic M1 receptor agonist.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (Inositol Phosphate Accumulation) | 320 nM | CHO cells expressing human M1 receptor | Inositol Phosphate Accumulation | [3] |

| EC50 (Intracellular Calcium Mobilization) | 180 nM | CHO cells expressing human M1 receptor | Intracellular Calcium Mobilization | [3] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A generalized, multi-step synthesis is outlined below, based on common organic chemistry transformations.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

2-Methylpyridine

-

n-Butyllithium

-

1-Bromobutane

-

Hydrogen gas

-

Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Hydrogenation apparatus

Procedure:

-

Alkylation of 2-Methylpyridine: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylpyridine in anhydrous diethyl ether or THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add one equivalent of n-butyllithium solution dropwise while maintaining the temperature at -78 °C. The solution will typically turn a deep red or orange color, indicating the formation of the lithiated species. d. Stir the reaction mixture at -78 °C for 1 hour. e. Slowly add one equivalent of 1-bromobutane dropwise to the reaction mixture. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by carefully adding water. h. Extract the aqueous layer with diethyl ether. i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-butyl-2-methylpyridine. j. Purify the crude product by column chromatography on silica gel.

-

Reduction of the Pyridine Ring: a. Dissolve the purified 4-butyl-2-methylpyridine in methanol or ethanol in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C or PtO₂ to the solution. c. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization). d. Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (this may take several hours to days). e. Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to yield this compound. g. The product can be further purified by distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent basification.

Pharmacological Characterization Protocols

The following protocols are based on the methods used to characterize the 4-butylpiperidine derivative, AC-42, as a muscarinic M1 receptor agonist. These assays are fundamental in drug discovery for assessing the functional activity of compounds at Gq-coupled GPCRs.

Protocol 2: Inositol Phosphate Accumulation Assay

Objective: To determine the potency of a test compound (e.g., a this compound derivative) in stimulating inositol phosphate (IP) accumulation in cells expressing a Gq-coupled receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor (CHO-hM1).

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Inositol-free medium.

-

[³H]myo-inositol.

-

Lithium chloride (LiCl) solution.

-

Test compound stock solution (in DMSO or appropriate solvent).

-

Agonist and antagonist reference compounds.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: a. Culture CHO-hM1 cells to near confluency in appropriate cell culture flasks. b. Seed the cells into 24-well plates and grow to ~80-90% confluency. c. Wash the cells with inositol-free medium. d. Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (e.g., 0.5 µCi/well).

-

Compound Treatment: a. Wash the labeled cells with a buffer (e.g., HEPES-buffered saline). b. Pre-incubate the cells with a LiCl solution (typically 10 mM final concentration) for 15-30 minutes at 37 °C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs. c. Add varying concentrations of the test compound to the wells. Include a vehicle control and a positive control (a known M1 agonist). d. Incubate for a defined period (e.g., 30-60 minutes) at 37 °C.

-

Extraction and Quantification of Inositol Phosphates: a. Terminate the incubation by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M). b. Incubate on ice for 30 minutes to lyse the cells and extract the inositol phosphates. c. Neutralize the lysates with a suitable buffer. d. Apply the lysates to columns containing Dowex AG1-X8 resin. e. Wash the columns to remove free [³H]myo-inositol. f. Elute the total [³H]inositol phosphates with a high-molarity formate buffer. g. Add the eluate to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Plot the radioactive counts against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to induce an increase in intracellular calcium concentration in cells expressing a Gq-coupled receptor.

Materials:

-

CHO-hM1 cells.

-

Cell culture medium.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound stock solution.

-

A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: a. Seed CHO-hM1 cells into black-walled, clear-bottom microplates and allow them to attach and grow overnight to form a confluent monolayer.

-

Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in assay buffer. b. Aspirate the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plate at 37 °C for 30-60 minutes in the dark to allow for dye uptake. d. After incubation, wash the cells with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well.

-

Calcium Flux Measurement: a. Prepare a compound plate with serial dilutions of the test compound at a concentration higher than the final desired concentration (e.g., 5x). b. Place both the cell plate and the compound plate into the fluorescence plate reader. c. Set the instrument to record fluorescence intensity over time. Establish a stable baseline fluorescence reading for each well. d. Program the instrument to inject the test compound from the compound plate into the cell plate. e. Continue to record the fluorescence intensity immediately after compound addition to capture the transient increase in intracellular calcium.

-

Data Analysis: a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the change in fluorescence against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathway of a Gq-Coupled Receptor

Caption: Gq-protein coupled receptor signaling pathway.

Experimental Workflow for In Vitro Pharmacological Assays

Caption: Workflow for pharmacological characterization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. As demonstrated by the case study of AC-42, a 4-butylpiperidine-containing molecule, this structural motif can be incorporated into compounds that exhibit high potency and selectivity for specific biological targets, such as GPCRs. The provided synthetic and pharmacological protocols offer a foundational framework for researchers to explore the potential of this compound and its derivatives in their own drug discovery programs. Further derivatization and structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols for 4-Butyl-2-methylpiperidine

Disclaimer: The following application notes and protocols are hypothetical and illustrative in nature. Due to the limited availability of specific experimental data for 4-Butyl-2-methylpiperidine in the public domain, these procedures have been adapted from general methods for the synthesis and evaluation of substituted piperidine derivatives. The quantitative data presented is for representative purposes only and does not reflect actual experimental results.

Synthesis and Characterization

This section outlines a potential synthetic route for this compound, followed by purification and analytical characterization protocols.

Synthesis of this compound

A plausible method for the synthesis of this compound is the catalytic hydrogenation of 4-butyl-2-methylpyridine. This two-step process involves the initial synthesis of the pyridine precursor followed by its reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Butyl-2-methylpyridine

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylpyridine (1.0 eq), and anhydrous dichloromethane.

-

Grignard Reagent Preparation: In a separate flask, prepare butylmagnesium bromide by reacting butyl bromide (1.2 eq) with magnesium turnings (1.3 eq) in anhydrous diethyl ether.

-

Coupling Reaction: Cool the solution of 2-methylpyridine to 0°C and slowly add the prepared Grignard reagent. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-butyl-2-methylpyridine.

Step 2: Catalytic Hydrogenation to this compound

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-butyl-2-methylpyridine (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (Adam's catalyst, 0.05 eq) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 24 hours.

-

Workup: Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

Quantitative Synthetic Data (Hypothetical)

| Parameter | Value |

| Starting Material | 2-Methylpyridine |

| Final Product | This compound |

| Theoretical Yield (g) | 15.5 |

| Actual Yield (g) | 11.2 |

| Yield (%) | 72.3 |

| Purity (by GC-MS) | >98% |

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra. The spectra should be consistent with the proposed structure, showing characteristic peaks for the butyl group, the methyl group, and the piperidine ring protons and carbons.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₂₁N, MW: 155.28).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid.

-

The spectrum should display characteristic N-H stretching and C-H stretching and bending vibrations.

-

Pharmacological Screening Workflow

Given that many piperidine derivatives exhibit biological activity, a general screening workflow is proposed to evaluate the potential pharmacological properties of this compound.

Experimental Protocol:

-

Solubilization: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.

-

Antimicrobial Activity Assays:

-

Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-